REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[N:11]1[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]1.FC(F)(F)C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[CH3:1][N:2]1[C:10]2[N:9]=[CH:8][CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[N:11]1[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1 |f:2.3.4|
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Name
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tert.butyl 4-(3-methyl-3H-imidazo[4,5]pyridin-2-yl)-piperazin-1-carboxylate
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Quantity
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2.74 g
|
Type
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reactant
|
Smiles
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CN1C(=NC=2C=CC=NC21)N2CCN(CC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
3.5 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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while refluxing
|
Type
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CUSTOM
|
Details
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the organic phase is separated off
|
Type
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EXTRACTION
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Details
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the aqueous phase is extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over sodium sulphate
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=2C=CC=NC21)N2CCNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |